2-(methylsulfanyl)ethyl {4-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenoxy}acetate
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Overview
Description
2-(METHYLSULFANYL)ETHYL 2-(4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-(METHYLSULFANYL)ETHYL 2-(4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the phenoxyacetate group and the methylsulfanyl ethyl group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzothiophene moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(METHYLSULFANYL)ETHYL 2-(4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the benzothiophene moiety may interact with enzymes or receptors, modulating their activity. The phenoxyacetate group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives and phenoxyacetate esters. Compared to these compounds, 2-(METHYLSULFANYL)ETHYL 2-(4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETATE is unique due to the presence of the methylsulfanyl ethyl group, which can impart different chemical and biological properties. Similar compounds include:
- 2-(METHYLSULFANYL)ETHYL 2-(4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETATE
- 2-(METHYLSULFANYL)ETHYL 2-(4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETATE
This compound’s unique combination of functional groups makes it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C20H18O4S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-methylsulfanylethyl 2-[4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H18O4S2/c1-25-11-10-23-19(21)13-24-15-8-6-14(7-9-15)12-18-20(22)16-4-2-3-5-17(16)26-18/h2-9,12H,10-11,13H2,1H3/b18-12+ |
InChI Key |
IQCSPWCHCSFPNY-LDADJPATSA-N |
Isomeric SMILES |
CSCCOC(=O)COC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CSCCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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